molecular formula C18H14FN3O3 B14981225 5-fluoro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14981225
M. Wt: 339.3 g/mol
InChI Key: XAFDVOVXKLPMLG-UHFFFAOYSA-N
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Description

5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of fluorine, furan, pyrazole, and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often using reagents like m-CPBA or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyrazole ring can yield pyrazolidine derivatives.

Scientific Research Applications

5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of fluorine, furan, pyrazole, and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

5-fluoro-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H14FN3O3/c1-11-14-9-12(19)4-5-15(14)25-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,21,23)

InChI Key

XAFDVOVXKLPMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=NN3CC4=CC=CO4

Origin of Product

United States

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